

Core Mechanism of Action of MK 319: Aldose Reductase Inhibition

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Compound of Interest

Compound Name: MK 319

Cat. No.: B13437780

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MK 319 functions as a selective inhibitor of aldose reductase (AR), an enzyme central to the polyol pathway of glucose metabolism. Under normoglycemic conditions, the majority of glucose is phosphorylated by hexokinase, entering the glycolytic pathway. However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose concentration leads to the saturation of hexokinase. This results in the shunting of excess glucose through the polyol pathway.

In this pathway, aldose reductase catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, with NAD⁺ as the cofactor. The accumulation of sorbitol and the concurrent depletion of NADPH and NAD⁺ contribute to diabetic complications by inducing osmotic stress, generating reactive oxygen species (ROS), and impairing cellular antioxidant defenses.

MK 319's mechanism of action is to specifically bind to and inhibit aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects of the polyol pathway activation.

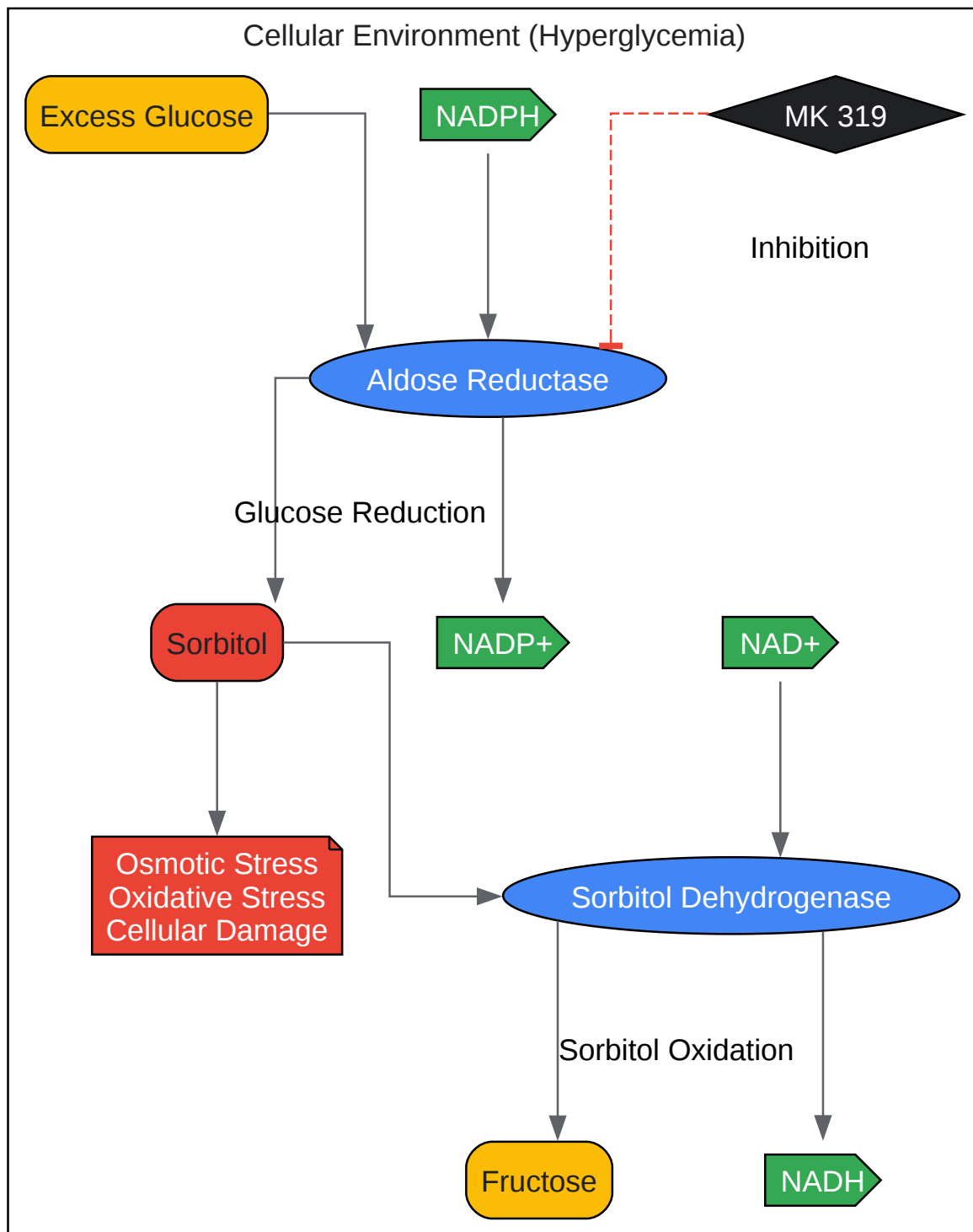
Quantitative Data

The available quantitative data for **MK 319**'s inhibitory activity against aldose reductase is summarized below.

Compound	Target	Assay Type	Value	Units	Reference
MK 319	Aldose Reductase	IC50	0.3	μM	

Signaling Pathway

The following diagram illustrates the polyol pathway and the inhibitory action of **MK 319**.



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Polyol Pathway and **MK 319** Inhibition

Experimental Protocols

Detailed experimental protocols for the characterization of **MK 319** are not extensively available in the public domain. However, a generalized protocol for an in vitro aldose reductase inhibition assay is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **MK 319** against aldose reductase.

Materials:

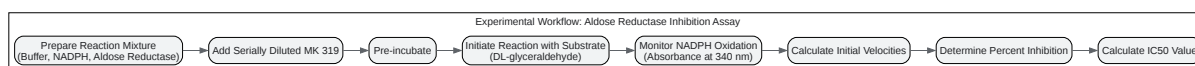
- Recombinant human aldose reductase
- DL-glyceraldehyde (substrate)
- NADPH (cofactor)
- Sodium phosphate buffer
- **MK 319** (test compound)
- 96-well microplate
- Spectrophotometer

Procedure:

- A reaction mixture is prepared in a 96-well plate containing sodium phosphate buffer, NADPH, and recombinant human aldose reductase.
- **MK 319** is serially diluted and added to the wells to achieve a range of final concentrations. A control well with no inhibitor is included.
- The plate is pre-incubated at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
- The reaction is initiated by adding the substrate, DL-glyceraldehyde, to all wells.

- The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is monitored kinetically over time using a spectrophotometer.
- The initial reaction velocities are calculated for each concentration of **MK 319**.
- The percentage of inhibition is calculated relative to the control.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for the aldose reductase inhibition assay.



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Workflow for Aldose Reductase Inhibition Assay

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